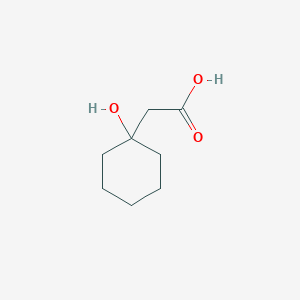![molecular formula C16H22Cl2N6O4 B078603 1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea CAS No. 13907-60-3](/img/structure/B78603.png)
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound with anti-cancer properties. It is a potent alkylating agent that has been used in the treatment of various types of cancers.
Mecanismo De Acción
CENU exerts its anti-cancer effects by alkylating DNA, which leads to DNA damage and inhibition of DNA replication. CENU also inhibits the activity of the enzyme DNA polymerase, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
CENU has been found to have both biochemical and physiological effects. Biochemically, CENU induces DNA damage, inhibits DNA replication, and activates apoptotic pathways. Physiologically, CENU has been found to cause myelosuppression, nausea, vomiting, and neurological toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CENU has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell growth and apoptosis. However, CENU has limitations, including its toxicity and instability in solution. Therefore, it should be handled with care in the laboratory.
Direcciones Futuras
For the study of CENU include developing more stable analogs, studying resistance mechanisms, exploring combination therapies, and investigating its potential use in other diseases.
Métodos De Síntesis
The synthesis of CENU involves the reaction of N,N'-bis(2-chloroethyl)urea with 2,3,5,6-tetramethyl-p-phenylenediamine and sodium nitrite. The reaction takes place in an acidic medium, and the product is obtained by precipitation with water. The yield of the reaction is around 70%.
Aplicaciones Científicas De Investigación
CENU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lung cancer, and melanoma. CENU has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
Número CAS |
13907-60-3 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
Fórmula molecular |
C16H22Cl2N6O4 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C16H22Cl2N6O4/c1-9-10(2)14(20-16(26)24(22-28)8-6-18)12(4)11(3)13(9)19-15(25)23(21-27)7-5-17/h5-8H2,1-4H3,(H,19,25)(H,20,26) |
Clave InChI |
HNZDDWZBVSBOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
SMILES canónico |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Otros números CAS |
13907-60-3 |
Sinónimos |
1,1'-(2,3,5,6-Tetramethyl-p-phenylene)bis[3-(2-chloroethyl)-3-nitrosourea] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





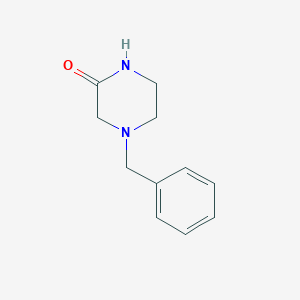
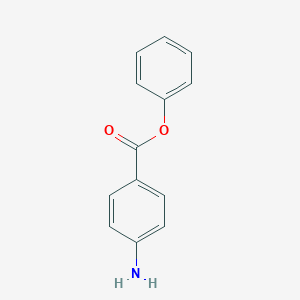
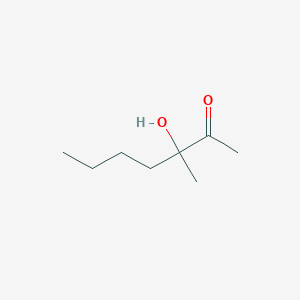
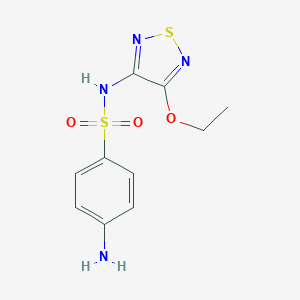
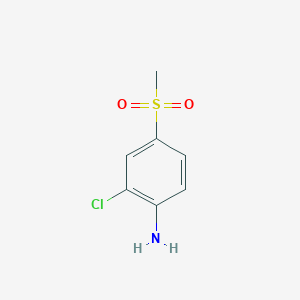
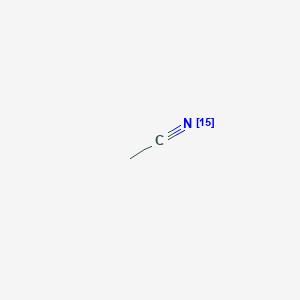
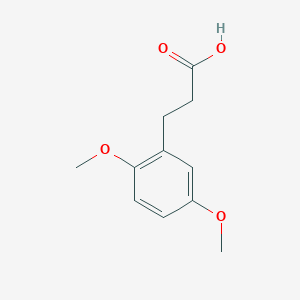
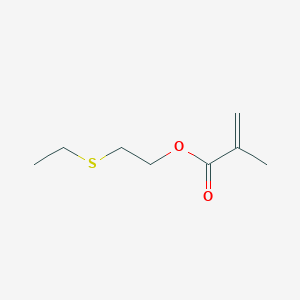
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

